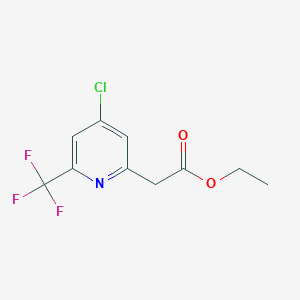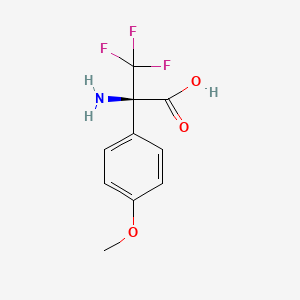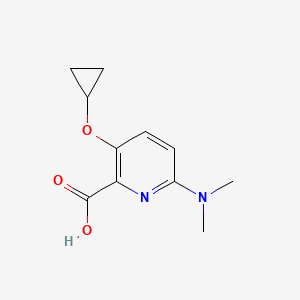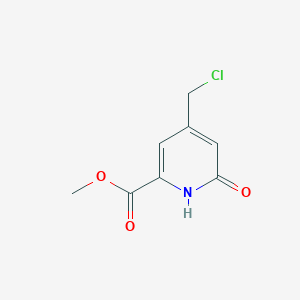
Methyl 4-(chloromethyl)-6-hydroxypyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(chloromethyl)-6-hydroxypyridine-2-carboxylate is an organic compound that belongs to the pyridine family It is characterized by a pyridine ring substituted with a chloromethyl group at the 4-position, a hydroxyl group at the 6-position, and a carboxylate ester group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(chloromethyl)-6-hydroxypyridine-2-carboxylate typically involves the chloromethylation of a pyridine derivative. One common method includes the reaction of 4-methyl-6-hydroxypyridine-2-carboxylate with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the product is achieved through crystallization or chromatography techniques.
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group at the 6-position can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction Reactions: The carboxylate ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
- Substitution reactions yield various substituted pyridine derivatives.
- Oxidation reactions produce ketones or aldehydes.
- Reduction reactions result in the formation of alcohols.
科学的研究の応用
Methyl 4-(chloromethyl)-6-hydroxypyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used to study the interactions of pyridine derivatives with biological targets.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-(chloromethyl)-6-hydroxypyridine-2-carboxylate involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Methyl 4-(hydroxymethyl)-6-hydroxypyridine-2-carboxylate: Lacks the chloromethyl group, resulting in different reactivity and applications.
Methyl 4-(chloromethyl)-2-hydroxypyridine-3-carboxylate: Differently substituted pyridine ring, leading to variations in chemical behavior and biological activity.
Methyl 4-(chloromethyl)-6-methoxypyridine-2-carboxylate:
Uniqueness: Methyl 4-(chloromethyl)-6-hydroxypyridine-2-carboxylate is unique due to the presence of both chloromethyl and hydroxyl groups on the pyridine ring, which provides a versatile platform for further chemical modifications and applications in various fields.
特性
分子式 |
C8H8ClNO3 |
|---|---|
分子量 |
201.61 g/mol |
IUPAC名 |
methyl 4-(chloromethyl)-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8(12)6-2-5(4-9)3-7(11)10-6/h2-3H,4H2,1H3,(H,10,11) |
InChIキー |
VEBVKHYKWBAJMK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC(=O)N1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


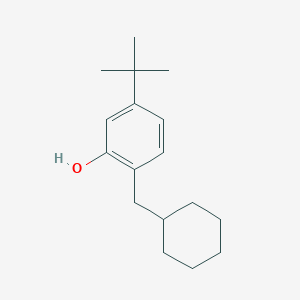
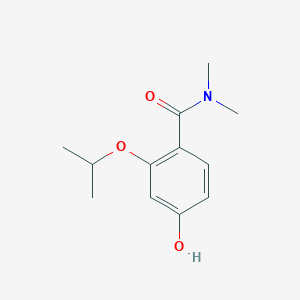
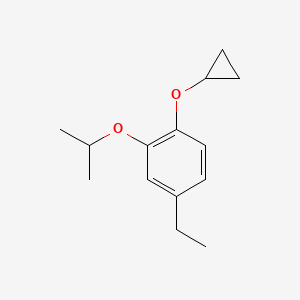
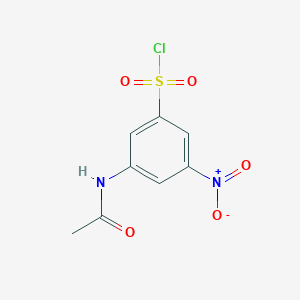
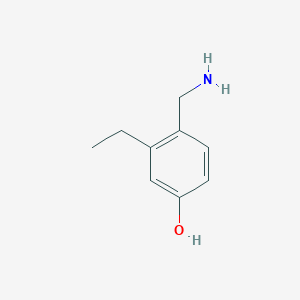
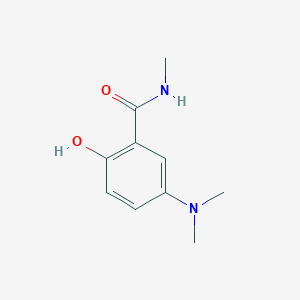
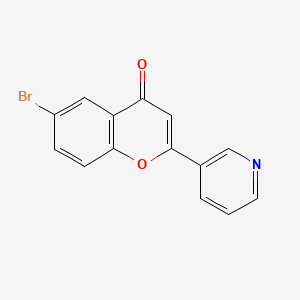
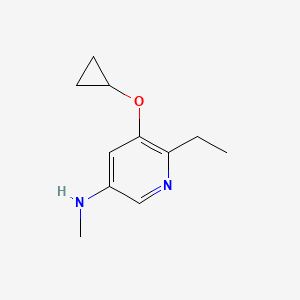
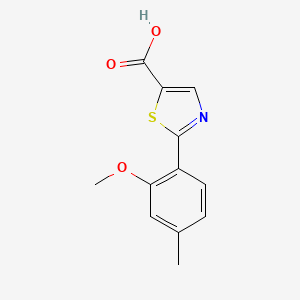
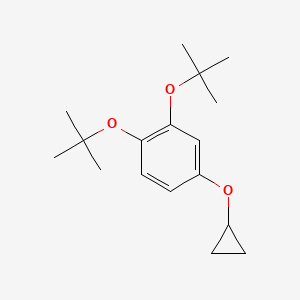
![1-[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]ethanone](/img/structure/B14844911.png)
